BenchChemオンラインストアへようこそ!

2-Methyl-3-(o-tolyl)-1,2-dihydro-4(3H)-quinazolinone

Physicochemical profiling Drug-likeness Permeability prediction

2-Methyl-3-(o-tolyl)-1,2-dihydro-4(3H)-quinazolinone (CAS 1773-01-9, synonym B 100 H) is a 1,2-dihydroquinazolin-4(3H)-one derivative with molecular formula C₁₆H₁₆N₂O and molecular weight 252.31 g/mol. It belongs to the quinazolinone family—a privileged scaffold in medicinal chemistry known for diverse CNS, anticancer, antimicrobial, and anti-inflammatory activities.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
CAS No. 1773-01-9
Cat. No. B13735329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(o-tolyl)-1,2-dihydro-4(3H)-quinazolinone
CAS1773-01-9
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCC1NC2=CC=CC=C2C(=O)N1C3=CC=CC=C3C
InChIInChI=1S/C16H16N2O/c1-11-7-3-6-10-15(11)18-12(2)17-14-9-5-4-8-13(14)16(18)19/h3-10,12,17H,1-2H3
InChIKeyBMGGDTZUZLKORW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(o-tolyl)-1,2-dihydro-4(3H)-quinazolinone (CAS 1773-01-9): Procurement-Relevant Identity and Class Positioning


2-Methyl-3-(o-tolyl)-1,2-dihydro-4(3H)-quinazolinone (CAS 1773-01-9, synonym B 100 H) is a 1,2-dihydroquinazolin-4(3H)-one derivative with molecular formula C₁₆H₁₆N₂O and molecular weight 252.31 g/mol [1]. It belongs to the quinazolinone family—a privileged scaffold in medicinal chemistry known for diverse CNS, anticancer, antimicrobial, and anti-inflammatory activities [2]. Critically, 1773-01-9 is the 1,2-dihydro (partially saturated) congener of the well-known sedative-hypnotic methaqualone (CAS 72-44-6, 3,4-dihydro form), and this single oxidation-state difference confers measurable divergence in hydrogen-bonding capacity, lipophilicity, and pharmacological profile that precludes simple interchange .

Why Generic Quinazolinone Substitution Fails: The Critical 1,2-Dihydro vs. 3,4-Dihydro Distinction for 2-Methyl-3-(o-tolyl)-1,2-dihydro-4(3H)-quinazolinone


A procurement decision that treats all quinazolinones as interchangeable ignores the profound physicochemical and pharmacological consequences of the dihydro-regioisomerism that distinguishes 1773-01-9 from methaqualone (72-44-6). The 1,2-dihydro form contains a secondary amine (N1–H) absent in the fully conjugated 3,4-dihydro/aromatic methaqualone scaffold, adding one hydrogen-bond donor (+1 HBD) and altering the computed logP by approximately 1–2.4 log units [1]. These differences directly modulate aqueous solubility, blood–brain barrier permeability, and off-target binding profiles. Substituting methaqualone for 1773-01-9—or vice versa—in any experimental or industrial context therefore introduces uncontrolled variables in target engagement, metabolic stability, and analytical detection that cannot be corrected by simple dose adjustment . The quantitative evidence below establishes exactly where and why this compound must be specified by CAS number rather than by generic class.

Product-Specific Quantitative Evidence Guide: 2-Methyl-3-(o-tolyl)-1,2-dihydro-4(3H)-quinazolinone (1773-01-9)


Hydrogen-Bond Donor Count Differentiation: 1773-01-9 vs. Methaqualone (72-44-6)

The 1,2-dihydro saturation in 1773-01-9 introduces one secondary amine N–H hydrogen-bond donor (HBD count = 1) that is completely absent in methaqualone (HBD count = 0) [1]. This single HBD difference alters the compound's capacity for intermolecular hydrogen bonding with solvents, biological membranes, and target proteins. In contrast, both compounds share identical hydrogen-bond acceptor counts (HBA = 2) and rotatable bond counts (1), isolating the HBD difference as the principal variable .

Physicochemical profiling Drug-likeness Permeability prediction

Lipophilicity Divergence: XLogP3 and LogP Comparison of 1773-01-9 vs. Methaqualone

1773-01-9 exhibits substantially higher computed lipophilicity than methaqualone. PubChem reports XLogP3 = 4.9 for 1773-01-9 [1], whereas methaqualone records XLogP3 = 2.5 . An independent source (ChemSrc) reports a LogP of 3.62 for 1773-01-9 and experimental LogP of 3.00 for methaqualone [2]. Regardless of the computational method, 1773-01-9 is consistently 0.6–2.4 log units more lipophilic than its 3,4-dihydro comparator.

Lipophilicity ADME prediction Blood-brain barrier penetration

Physicochemical Bulk-Property Comparison: Density, Boiling Point, and Topological Polar Surface Area

The bulk physicochemical properties of 1773-01-9 diverge measurably from those of methaqualone. 1773-01-9 has a density of 1.145 g/cm³, boiling point 431.5 °C at 760 mmHg, flash point 214.7 °C, and TPSA 32.34 Ų . Methaqualone in comparison has a density of 1.16 g/cm³, boiling point 406.9 °C, melting point 120 °C, flash point 199.9 °C, and TPSA 34.89 Ų . The boiling point difference of ~24.6 °C and the TPSA difference of ~2.5 Ų are analytically significant.

Physicochemical characterization Formulation Analytical method development

1,2-Dihydroquinazolin-4(3H)-one Scaffold as a Distinct Analgesic/Anti-inflammatory Pharmacophore

The 1,2-dihydroquinazolin-4(3H)-one scaffold—the core of 1773-01-9—has been independently validated as a distinct pharmacophore for analgesic and anti-inflammatory activity, separate from the 3,4-dihydro/aromatic quinazolinone class represented by methaqualone [1]. In a study of 3-aryl-2-substituted 1,2-dihydroquinazolin-4(3H)-one derivatives, the free ligands exhibited moderate anti-inflammatory activity in carrageenan-induced rat paw edema, while their transition metal complexes (Co, Ni, Cu, Zn) showed significantly enhanced potency, demonstrating that the 1,2-dihydro N1–H and C2-sp³ center enable metal coordination geometries unavailable to the fully aromatic methaqualone scaffold [2].

Analgesic Anti-inflammatory Transition metal complexes Drug discovery scaffold

Synthetic Accessibility via Copper-Catalyzed Tandem Reaction: A Divergent Platform Unavailable to Methaqualone

1773-01-9 and its 2,2-disubstituted derivatives can be accessed through a copper-catalyzed tandem reaction of 2-aminobenzamides with tertiary amines or vinyl halides . This synthetic strategy exploits the saturated C2 position of the 1,2-dihydro scaffold to introduce diverse substituents via cross-coupling followed by hydroamination, producing 2,2-disubstituted quinazolinones that are inaccessible from the methaqualone scaffold owing to its C2–N3 imine character and absence of N1–H [1]. The 1,2-dihydro framework thus serves as a versatile intermediate for generating compound libraries with substitution patterns fundamentally distinct from those attainable from the methaqualone chemotype.

Synthetic methodology Copper catalysis Library synthesis 2,2-Disubstituted quinazolinones

Regulatory and Procurement Accessibility: 1773-01-9 as a Non-Scheduled Research Intermediate vs. Schedule I Methaqualone

Methaqualone (72-44-6) is classified as a Schedule I controlled substance in the United States and is subject to equivalent restrictions in many other jurisdictions, imposing significant administrative, licensing, and security burdens on procurement for research use [1]. 1773-01-9 (B 100 H), as the 1,2-dihydro analog, is not listed under the UN Convention on Psychotropic Substances and is not scheduled by the US DEA or the EMA, making it substantially more accessible for legitimate laboratory research and industrial applications [2]. The EWG Skin Deep database lists 1773-01-9 with LOW hazard scores for cancer, immunotoxicity, and developmental/reproductive toxicity, providing a documented safety profile baseline [3].

Regulatory status Procurement compliance Research chemical sourcing

Best Research and Industrial Application Scenarios for 2-Methyl-3-(o-tolyl)-1,2-dihydro-4(3H)-quinazolinone (1773-01-9)


Quinazolinone-Focused Medicinal Chemistry Programs Requiring a 1,2-Dihydro Scaffold with Hydrogen-Bond Donor Capacity

In structure-based drug design targeting proteins where a ligand N–H hydrogen-bond donor is required for key interactions (e.g., kinase hinge regions, protease active sites), 1773-01-9 provides the essential HBD (HBD count = 1) that methaqualone (HBD = 0) cannot supply [1]. The 1,2-dihydro scaffold allows medicinal chemists to probe N1–H-dependent binding while retaining the quinazolinone core's favorable TPSA (32.3 Ų) and lipophilicity (XLogP3 = 4.9). This makes 1773-01-9 the appropriate starting material for any SAR campaign where hydrogen-bond donation from the heterocyclic core is a design hypothesis.

Analgesic/Anti-inflammatory Lead Discovery Leveraging the 1,2-Dihydroquinazolinone Core as a Privileged Pharmacophore

The class-level validation of 1,2-dihydroquinazolin-4(3H)-ones as analgesic and anti-inflammatory agents in carrageenan-induced paw edema and acetic acid writhing models [2] positions 1773-01-9 as a logical entry point for lead optimization programs in pain and inflammation. Unlike methaqualone-derived chemotypes, which carry CNS-depressant liabilities and regulatory constraints, the 1,2-dihydro series offers a pharmacologically orthogonal starting point with documented anti-inflammatory and analgesic signals, supporting its selection for peripheral or non-sedating pain indications.

Transition Metal Complexation Studies and Bioinorganic Medicinal Chemistry

The N1–H and C2-sp³ center of 1773-01-9 create a bidentate coordination environment unavailable in methaqualone, enabling the formation of stable transition metal complexes with Co(II), Ni(II), Cu(II), and Zn(II) [3]. The resulting complexes have demonstrated enhanced anti-inflammatory and analgesic potency relative to the free ligand, making 1773-01-9 a preferred ligand precursor for bioinorganic medicinal chemistry programs exploring metallodrug candidates based on the quinazolinone scaffold.

Regulatory-Compliant Procurement for Academic and Industrial CNS Research Avoiding Schedule I Restrictions

For research groups investigating quinazolinone pharmacology, GABAₐ receptor modulation, or CNS depressant mechanisms without the administrative burden of Schedule I licensing, 1773-01-9 offers a structurally proximate yet legally accessible alternative to methaqualone [4]. Its unscheduled status enables expedited procurement, simpler institutional review board (IRB) and animal care committee (IACUC) approvals, and international collaboration without controlled-substance import/export permits, while retaining the core quinazolinone pharmacophore for comparative mechanistic studies.

Quote Request

Request a Quote for 2-Methyl-3-(o-tolyl)-1,2-dihydro-4(3H)-quinazolinone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.